Cybutryne
Cybutryne
Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts.
Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine.
Brand Name:
Vulcanchem
CAS No.:
28159-98-0
VCID:
VC20754501
InChI:
InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16)
SMILES:
CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC
Molecular Formula:
C11H19N5S
Molecular Weight:
253.37 g/mol
Cybutryne
CAS No.: 28159-98-0
Cat. No.: VC20754501
Molecular Formula: C11H19N5S
Molecular Weight: 253.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Photosystem-II (PSII) herbicide; inhibits photosynthetic electron transport in chloroplasts. Irgarol 1051 is a diamino-1,3,5-triazine that is 1,3,5-triazine-2,4-diamine carrying a N-tert-butyl, N'-cyclopropyl and a methylsulfanyl group at position 6. It has a role as an antifouling biocide, a xenobiotic and an environmental contaminant. It is an aryl sulfide, a member of cyclopropanes and a diamino-1,3,5-triazine. It derives from a 1,3,5-triazine-2,4-diamine. It derives from a hydride of a 1,3,5-triazine. |
|---|---|
| CAS No. | 28159-98-0 |
| Molecular Formula | C11H19N5S |
| Molecular Weight | 253.37 g/mol |
| IUPAC Name | 2-N-tert-butyl-4-N-cyclopropyl-6-methylsulfanyl-1,3,5-triazine-2,4-diamine |
| Standard InChI | InChI=1S/C11H19N5S/c1-11(2,3)16-9-13-8(12-7-5-6-7)14-10(15-9)17-4/h7H,5-6H2,1-4H3,(H2,12,13,14,15,16) |
| Standard InChI Key | HDHLIWCXDDZUFH-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC |
| Canonical SMILES | CC(C)(C)NC1=NC(=NC(=N1)NC2CC2)SC |
| Colorform | Crystals from wate |
| Melting Point | 128-133 °C |
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